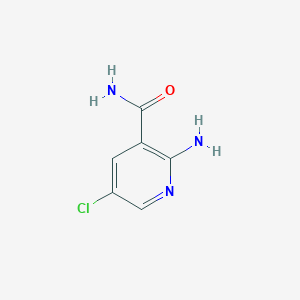

2-Amino-5-chloronicotinamide

Beschreibung

Overview of Substituted Nicotinamide (B372718) Scaffolds in Chemical Biology

Substituted nicotinamide scaffolds are fundamental structures in chemical biology, largely due to their relationship with nicotinamide adenine (B156593) dinucleotide (NAD). NAD is a critical co-factor in redox reactions and serves as a substrate for various biotransformations, including protein post-translational modifications. mdpi.com The core nicotinamide structure is a key component of NAD, and derivatives of this scaffold are widely investigated as modulators of NAD-dependent enzymes.

Research into these scaffolds often focuses on creating analogs that can act as inhibitors or probes for enzymes that utilize NAD. For instance, modifications to the nicotinamide core are crucial for developing inhibitors of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). mdpi.comnih.gov The substitution pattern on the nicotinamide ring can dramatically influence both potency and selectivity. Studies on PARP inhibitors have shown that introducing different functional groups can shift activity from pan-inhibition to selective inhibition of either mono- or poly-ARTs (ADP-ribosyltransferases). acs.orgbiorxiv.org For example, 3-amino derivatives of one scaffold were identified as potent inhibitors of several mono-ARTs. nih.govacs.orgbiorxiv.org

Furthermore, nicotinamide derivatives are used as lead compounds in the development of fungicides by targeting enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov The design and synthesis of novel nicotinamide derivatives with modified scaffolds have led to compounds with significant fungicidal activity. nih.gov These examples underscore the versatile role of the substituted nicotinamide framework in creating biologically active molecules for therapeutic and agricultural applications.

Academic Importance of Pyridine-3-carboxamide (B1143946) Frameworks in Synthetic Chemistry

The pyridine-3-carboxamide, or nicotinamide, framework is a privileged scaffold in synthetic chemistry due to its prevalence in biologically active compounds and its versatile chemical functionality. Synthetic chemists continuously explore new methods for its synthesis and modification. Recent advancements include the development of heterogeneous nanocatalysts to promote the efficient, one-pot, multi-component synthesis of pyridine-3-carboxamide derivatives under environmentally friendly conditions. researchgate.net

This framework is a core component in the design of novel therapeutic agents. For example, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. acs.orgacs.org The synthetic strategy involved the straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids. acs.org

Beyond medicinal chemistry, the pyridine-3-carboxamide structure is valuable in materials science. The nitrogen atoms within the pyridine (B92270) rings can act as electron-pair donors, allowing them to function as bidentate ligands that bridge metal centers. wikipedia.org This property is exploited to create coordination polymers and self-assemblies with interesting luminescent and magnetic properties when complexed with ions such as Eu(III), Tb(III), Cu(II), and Zn(II). wikipedia.orgtandfonline.com The synthesis of these complex structures highlights the academic importance of the pyridine-3-carboxamide framework as a versatile building block in both medicinal and materials chemistry.

Positioning of 2-Amino-5-chloronicotinamide within Contemporary Chemical Research

This compound is a specific example of a substituted nicotinamide that embodies the principles discussed in the preceding sections. Its structure consists of the core pyridine-3-carboxamide framework, modified with an amino group at the 2-position and a chlorine atom at the 5-position. nih.gov These substitutions make it a valuable intermediate or building block for further chemical synthesis. cymitquimica.com The presence of reactive sites—the amino group and the chlorine atom—allows for diverse chemical modifications, a desirable feature in the synthesis of more complex molecules for medicinal or agrochemical applications.

The compound is identified by the CAS Registry Number 58483-97-9. nih.gov Its fundamental chemical and physical properties are well-documented, providing a foundation for its use in research. nih.gov

| Property | Value | Source |

| IUPAC Name | 2-amino-5-chloropyridine-3-carboxamide | nih.gov |

| Molecular Formula | C₆H₆ClN₃O | nih.gov |

| Molecular Weight | 171.58 g/mol | nih.gov |

| CAS Number | 58483-97-9 | nih.gov |

| Canonical SMILES | C1=C(C(=NC(=C1)N)C(=O)N)Cl | nih.gov |

| InChI Key | JFNZMPQWXSLMHC-UHFFFAOYSA-N | nih.gov |

While specific, extensive biological activity studies on this compound itself are not widely published in top-tier journals, its structure is representative of the scaffolds used in drug discovery and chemical biology. The amino and chloro substituents are known to influence hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets. Its availability as a chemical reagent positions it as a starting point for the synthesis of compound libraries aimed at discovering new bioactive molecules, fitting squarely within the ongoing narrative of contemporary chemical research that leverages substituted nicotinamide frameworks.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNZMPQWXSLMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282896 | |

| Record name | 2-Amino-5-chloro-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58483-97-9 | |

| Record name | 2-Amino-5-chloro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Amino 5 Chloronicotinamide

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for the synthesis of 2-Amino-5-chloronicotinamide often rely on well-understood reactions involving the modification of nicotinamide (B372718) or related pyridine-3-carboxamide (B1143946) precursors. These pathways are characterized by their reliance on stoichiometric reagents and often involve multiple synthetic steps.

A common strategy for the introduction of a chlorine atom onto the pyridine (B92270) ring is through direct halogenation of a suitable nicotinamide precursor. The use of N-chlorosuccinimide (NCS) is a well-established method for the chlorination of electron-rich aromatic and heteroaromatic compounds. researchgate.net In the context of synthesizing this compound, this approach would typically start with 2-aminonicotinamide. The amino group at the 2-position activates the pyridine ring, directing the electrophilic chlorinating agent to the 5-position.

The reaction is generally carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid, and the temperature is controlled to prevent over-halogenation and other side reactions. The electrophilic nature of the chlorine in NCS facilitates its attack on the electron-rich pyridine ring.

Table 1: Representative Conditions for Halogenation with NCS

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| 2-Aminonicotinamide | N-Chlorosuccinimide (NCS) | DMF | 25-50 | 2-6 |

| 2-Aminonicotinamide | N-Chlorosuccinimide (NCS) | Acetic Acid | 50-70 | 1-4 |

It is important to note that the reaction conditions, including the choice of solvent and temperature, can significantly influence the yield and purity of the final product.

Oxidative chlorination provides an alternative route for the introduction of a chlorine atom. This method involves the in-situ generation of an active chlorinating species from a chloride source and an oxidizing agent. For instance, systems like sodium hypochlorite (B82951) (NaOCl) can be used to achieve chlorination. researchgate.net The oxidation of amines with reagents like chlorine dioxide has also been studied and can lead to chlorinated products, although the reaction pathways can be complex. dtic.mil

In the synthesis of this compound, an oxidative chlorination approach would likely involve the treatment of 2-aminonicotinamide with a system that generates an electrophilic chlorine species. The reaction mechanism is thought to proceed through an initial oxidation step, followed by the reaction of the activated substrate with a chloride ion.

A versatile approach to this compound involves a multi-step synthesis starting from a more readily available pyridine-3-carboxamide derivative. A plausible synthetic route could commence with 2-hydroxy-5-chloronicotinamide. The hydroxyl group can be converted to a leaving group, such as a triflate or tosylate, which is then displaced by an amino group through a nucleophilic aromatic substitution reaction. Alternatively, the hydroxyl group can be converted to a chloro group, which is then subjected to amination.

Another potential precursor is 2-chloro-5-nitronicotinamide. nih.gov The nitro group can be reduced to an amino group, for example, through catalytic hydrogenation using a palladium catalyst or with a reducing agent like tin(II) chloride. This is a common and effective method for the introduction of an amino group onto an aromatic ring.

Table 2: Example of a Multistep Synthetic Route

| Step | Starting Material | Reagents | Product |

| 1 | 2-Hydroxynicotinic acid | Thionyl chloride, then NH₃ | 2-Hydroxynicotinamide |

| 2 | 2-Hydroxynicotinamide | Phosphorus oxychloride | 2-Chloronicotinamide |

| 3 | 2-Chloronicotinamide | N-Chlorosuccinimide (NCS) | 2,5-Dichloronicotinamide (B1305106) |

| 4 | 2,5-Dichloronicotinamide | Ammonia (B1221849) | This compound |

This step-wise approach allows for the controlled introduction of the required functional groups at the desired positions on the pyridine ring.

Advanced Synthetic Approaches and Reaction Optimization

More recent synthetic strategies for preparing this compound focus on improving reaction efficiency, reducing reaction times, and enhancing product yields and selectivity. These advanced approaches often employ modern technologies such as microwave irradiation and sophisticated catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.govwikipedia.org

In the context of this compound synthesis, a microwave-assisted Buchwald-Hartwig amination of 2,5-dichloronicotinamide represents a highly efficient approach. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the pyridine ring and an amino group source, such as ammonia or a protected amine.

Table 3: Typical Conditions for Microwave-Assisted Buchwald-Hartwig Amination

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) |

| 2,5-Dichloronicotinamide | Benzophenone imine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 120-150 | 10-30 |

| 2,5-Dichloronicotinamide | Ammonia (in dioxane) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-130 | 20-60 |

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for the specific substrate.

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the preparation of this compound, the evaluation of different catalytic systems, particularly those based on palladium and rhodium, is of significant interest.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, have been extensively studied. semanticscholar.org The choice of phosphine (B1218219) ligand is critical in determining the efficiency and selectivity of the amination of aryl chlorides. nih.gov For the synthesis of this compound from 2,5-dichloronicotinamide, a regioselective amination at the 2-position is desired. The use of bulky, electron-rich phosphine ligands can promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond at the 2-position, which is generally more reactive than the C-Cl bond at the 5-position in this type of substrate.

Rhodium-catalyzed C-H amination is another advanced strategy that could potentially be applied. nih.gov This approach would involve the direct conversion of a C-H bond at the 2-position of 5-chloronicotinamide (B1297083) into a C-N bond. While this method is highly atom-economical, its application to heteroaromatic systems like pyridine can be challenging due to potential catalyst inhibition by the nitrogen atom of the ring.

Table 4: Comparison of Potential Catalytic Systems

| Catalyst System | Precursor | Key Advantages | Potential Challenges |

| Palladium/Phosphine Ligand | 2,5-Dichloronicotinamide | High yields, good functional group tolerance | Regioselectivity can be an issue, ligand cost |

| Rhodium(II) Carboxylate | 5-Chloronicotinamide | High atom economy, direct C-H functionalization | Catalyst inhibition by pyridine nitrogen, directing group may be required |

Further research and optimization of these catalytic systems are necessary to develop a highly efficient and selective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical compounds is a critical step toward creating more sustainable and environmentally benign manufacturing processes. For the synthesis of this compound, while specific green routes are not extensively detailed in dedicated literature, the principles can be applied by adapting methodologies developed for structurally related nicotinamide derivatives. The primary goals are to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of nicotinamide derivatives, and by extension this compound, include the use of biocatalysis and continuous-flow technologies. rsc.org Biocatalysis, which employs enzymes for organic synthesis, presents a powerful and sustainable alternative for amide formation, a critical step in producing nicotinamides. rsc.org This approach circumvents the use of reagents with poor atom economy, which was identified as a major challenge by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR). rsc.org

Research into the synthesis of various nicotinamide derivatives has demonstrated the efficacy of using lipase (B570770) enzymes, such as Novozym® 435 from Candida antarctica, in environmentally friendly solvents like tert-amyl alcohol. rsc.org This chemo-enzymatic method, when applied in continuous-flow microreactors, has led to high product yields (81.6–88.5%) with substantially shorter reaction times compared to traditional batch processes. rsc.org Such an innovative approach provides a promising green, efficient, and rapid synthesis strategy that could be adapted for the production of this compound. rsc.org

The table below summarizes key findings from green synthetic approaches for related nicotinamide derivatives, illustrating the potential for developing a sustainable synthesis of this compound.

| Parameter | Green Synthetic Approach for Nicotinamide Derivatives |

| Catalyst | Novozym® 435 (Lipase) |

| Technology | Continuous-flow microreactors |

| Reaction Medium | tert-Amyl alcohol (Environmentally friendly solvent) |

| Reaction Time | 35 minutes |

| Temperature | 50 °C |

| Product Yield | 81.6–88.5% |

| Advantages | Shorter reaction times, increased product yield, sustainable process |

This data is based on the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and amines/benzylamines and serves as a model for potential application. rsc.org

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The concepts of stereoselective synthesis and enantiomeric enrichment are fundamental in the production of chiral pharmaceuticals, where only one enantiomer exhibits the desired therapeutic activity. However, these strategies are not applicable to the synthesis of this compound.

The reason lies in the molecular structure of the compound. This compound is an achiral molecule. nih.gov A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituent groups.

An examination of the structure of this compound reveals no such stereocenters. The pyridine ring is planar, and none of the substituent groups create a chiral center.

Figure 1: Chemical Structure of this compound

NH2

|

Cl--C==C--C(=O)NH2

|| |

N==CH

(Structure based on PubChem CID 66876883) nih.gov

Since this compound does not exist as a pair of enantiomers, its synthesis yields a single, achiral product. Consequently, there is no requirement for synthetic methods that would selectively produce one enantiomer over another (stereoselective synthesis) or for processes to separate a mixture of enantiomers (enantiomeric enrichment).

Iii. Chemical Transformations and Reaction Mechanisms of 2 Amino 5 Chloronicotinamide

Nucleophilic Substitution Reactions Involving Halogen and Amino Groups

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring of 2-Amino-5-chloronicotinamide are influenced by the electronic properties of the substituents. The pyridine nitrogen atom, along with the electron-withdrawing chloro and carboxamide groups, reduces the electron density of the ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

The chlorine atom at the C5 position is a potential leaving group for nucleophilic substitution. However, its reactivity is generally lower compared to halogens at the C2 or C4 positions, which are more activated by the ring nitrogen. The amino group at C2, being a strong electron-donating group, can counteract the deactivating effect of the ring nitrogen and other electron-withdrawing groups to some extent, but it does not strongly activate the C5 position for nucleophilic attack.

While direct nucleophilic substitution on this compound is not extensively documented, studies on closely related compounds such as 2-chloronicotinic acid provide insights into its potential reactivity. For instance, 2-chloronicotinic acid can undergo nucleophilic substitution with amines under certain conditions. The reaction of 2-chloronicotinic acid with morpholine, for example, leads to the formation of 2-morpholinonicotinic acid wikipedia.org. This suggests that under appropriate conditions, the chloro group in this compound could potentially be displaced by strong nucleophiles. However, the success of such a reaction would be highly dependent on the nucleophile's strength and the reaction conditions, as some nucleophiles may not be potent enough to displace the chlorine atom pearson.com. Microwave-assisted, catalyst-free amination of 2-chloronicotinic acid in water has also been reported, indicating that modern synthetic techniques can facilitate these transformations wikipedia.org.

The amino group at the C2 position is generally not a good leaving group in nucleophilic substitution reactions. For it to be substituted, it would typically need to be converted into a better leaving group, for example, through diazotization. However, such reactions can be complex and may lead to a variety of products. In some contexts, the amino group can itself act as a nucleophile in intermolecular reactions, leading to the formation of dimers or polymers, or it can participate in intramolecular cyclization reactions.

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2-Chloronicotinic Acid | Morpholine | 2-Morpholinonicotinic Acid | Esterification, Nucleophilic Substitution, Hydrolysis | wikipedia.org |

| 2-Chloronicotinic Acid | Amines | 2-Aminonicotinic Acids | Microwave Irradiation, Water | wikipedia.org |

| 2-Chloronicotinic Acid | 2-Aminobenzothiazole | No reaction | Reflux in xylene | pearson.com |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on a benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack wikipedia.org. When such reactions do occur, the substitution is typically directed to the C3 and C5 positions (meta to the nitrogen) quimicaorganica.orglibretexts.org.

The reactivity of this compound in EAS reactions is determined by the combined directing effects of the amino, chloro, and carboxamide substituents.

Amino group (-NH2) at C2: This is a powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C3 and C5 positions.

Carboxamide group (-CONH2) at C3: This is a deactivating, meta-directing group. It directs incoming electrophiles to the C5 position.

Chloro group (-Cl) at C5: This is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C4 and C6 positions.

The available positions for substitution on the this compound ring are C4 and C6. The directing effects of the substituents on these positions are as follows:

Position C4: This position is ortho to the carboxamide group (deactivating) and meta to the amino group (not strongly influenced) and ortho to the chloro group (directing).

Position C6: This position is para to the carboxamide group (not strongly influenced), meta to the chloro group (not strongly influenced), and para to the amino group (strongly activated, but through the nitrogen).

Given this substitution pattern, electrophilic aromatic substitution on this compound is expected to be challenging. The most powerful activating group, the amino group, directs towards the already substituted C3 and C5 positions. The remaining C4 and C6 positions are not strongly activated. The chloro group does direct to C4 and C6, but it is a deactivating group. Therefore, any electrophilic substitution would likely require forcing conditions and could result in low yields or a mixture of products.

Studies on the nitration of 2-aminopyridine (B139424) show that the main product is 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine (B1266227) as a minor product, highlighting the strong directing effect of the amino group to its para and ortho positions sapub.orgchemicalbook.com. In the case of this compound, these positions are already occupied, further suggesting that electrophilic substitution would be difficult. Research on the acid-catalysed hydrogen exchange of 2-amino-5-chloropyridine (B124133), a closely related molecule, indicates that exchange occurs at the 3-position, which is ortho to the activating amino group rsc.org.

| Reaction Type | Expected Reactivity | Probable Position(s) of Substitution | Rationale |

| Nitration | Low | C4, C6 | The ring is deactivated by the pyridine nitrogen and the chloro and carboxamide groups. The activating amino group directs to occupied positions. |

| Halogenation | Low | C4, C6 | Similar to nitration, the ring is generally deactivated towards electrophilic halogenation. |

| Sulfonation | Very Low | Unlikely | The strongly acidic conditions would lead to protonation of the ring nitrogen, further deactivating the ring. |

| Friedel-Crafts Reaction | Very Low | Unlikely | The Lewis acid catalyst would coordinate with the basic nitrogen atom of the pyridine ring, leading to strong deactivation wikipedia.orgwikipedia.org. The amino group would also react with the catalyst. |

Oxidative and Reductive Transformations

The functional groups present in this compound offer possibilities for both oxidative and reductive transformations.

The pyridine ring itself is generally resistant to oxidation, but the amino group can be susceptible to oxidation under certain conditions. Strong oxidizing agents could potentially convert the amino group to a nitro group or lead to polymerization or degradation of the molecule.

Reductive transformations can target several functionalities. The chloro group can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. This would yield 2-aminonicotinamide. The pyridine ring can also be reduced to a piperidine (B6355638) ring under more vigorous hydrogenation conditions, typically using catalysts like rhodium or ruthenium at high pressure and temperature. The carboxamide group can be reduced to an amine, though this usually requires strong reducing agents like lithium aluminum hydride.

A related transformation is the electrochemical conversion of 5-chloro-2-nitropyridine (B1630408) to 2-amino-5-chloropyridine, which is a reductive process for the nitro group chemicalbook.com.

Coupling Reactions for Complex Molecule Construction

The chloro group at the C5 position of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecules.

Common coupling reactions that could be employed include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This would replace the chlorine atom with an aryl, heteroaryl, or alkyl group.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to introduce a vinyl group at the C5 position.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to form a carbon-carbon triple bond at the C5 position.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to replace the chlorine atom with a new amino group.

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

These coupling reactions provide a versatile platform for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of analogues with potentially interesting chemical and biological properties.

Cyclization Reactions to Form Fused Heterocyclic Systems

The arrangement of the amino and carboxamide groups in this compound provides a scaffold for the synthesis of fused heterocyclic systems. The ortho-disposed amino and carboxamide functionalities can react with various bifunctional reagents to form new rings fused to the pyridine core.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyridopyrimidinone derivatives. Similarly, reaction with α-haloketones or related reagents could be used to construct other fused systems. The amino group can act as a nucleophile to initiate the cyclization process, followed by condensation with the carboxamide group.

While specific examples of cyclization reactions starting from this compound are not abundant in the literature, the general reactivity pattern of ortho-amino-carboxamide systems is well-established in heterocyclic synthesis.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the reactions involving this compound are governed by the electronic nature of the pyridine ring and its substituents.

In nucleophilic aromatic substitution , the reaction proceeds through a stepwise addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the π-system of the pyridine ring to form a cationic intermediate, often referred to as a σ-complex or arenium ion. This intermediate is resonance-stabilized. The reaction is completed by the loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromatic system. The stability of the cationic intermediate determines the regioselectivity of the reaction.

The regioselectivity of both nucleophilic and electrophilic substitution reactions is critically dependent on the stability of the reaction intermediates.

In electrophilic aromatic substitution , the attack of an electrophile at different positions on the pyridine ring leads to cationic intermediates of varying stability. Attack at the C3 or C5 position (meta to the nitrogen) results in intermediates where the positive charge is delocalized over three carbon atoms. In contrast, attack at the C2, C4, or C6 positions leads to resonance structures where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. This is why electrophilic substitution on pyridine generally occurs at the meta positions.

In the case of this compound, the powerful electron-donating amino group at the C2 position can stabilize the cationic intermediate formed by electrophilic attack at the C3 and C5 positions through resonance. This is why the amino group is a strong ortho-, para-director. However, since these positions are already substituted, the regioselectivity for any potential substitution at the remaining C4 or C6 positions will be less pronounced and will be influenced by a complex interplay of the electronic effects of all three substituents. The stability of the potential cationic intermediates would need to be carefully considered to predict the major product.

Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic and mechanistic studies specifically focused on the chemical transformations of this compound are not extensively available in the public domain. The elucidation of reaction pathways and the quantitative measurement of reaction rates for this particular compound are areas that warrant further investigation.

However, the chemical behavior of this compound can be largely inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) reactions, a common pathway for halo-pyridines and related aromatic systems. The reactivity of such compounds is influenced by the electronic properties of the substituents on the aromatic ring.

In the context of kinetic studies, the Hammett equation is a valuable tool for correlating the reaction rates of a series of related compounds with the electronic effects of their substituents. While a specific Hammett analysis for this compound is not readily found, studies on related structures, such as substituted benzoic acids and anilines, demonstrate the utility of this approach in understanding reaction mechanisms. For a hypothetical reaction series involving derivatives of this compound, a Hammett plot would correlate the logarithm of the reaction rate constant (k) or equilibrium constant (K) with a substituent constant (σ). The slope of this plot, the reaction constant (ρ), would provide insight into the nature of the rate-determining step and the charge distribution in the transition state.

Table 1: Hypothetical Hammett Correlation Data for a Nucleophilic Substitution Reaction of Substituted 2-Amino-5-chloronicotinamides

| Substituent (X) | Substituent Constant (σ) | log(k/k₀) |

| -NO₂ | 0.78 | 1.50 |

| -CN | 0.66 | 1.25 |

| -Br | 0.23 | 0.45 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.30 |

| -OCH₃ | -0.27 | -0.50 |

| -NH₂ | -0.66 | -1.20 |

This table is illustrative and based on general principles of physical organic chemistry. The values are not derived from experimental studies on this compound.

Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +15 |

| Meisenheimer Intermediate | +5 |

| Transition State 2 (TS2) | +12 |

| Products | -10 |

This table represents a hypothetical energy profile for a two-step SNAr mechanism and is not based on specific experimental or computational data for this compound.

Further experimental and computational studies are necessary to fully elucidate the kinetic parameters and detailed reaction pathways for the chemical transformations of this compound. Such studies would involve systematic variation of reaction conditions (temperature, solvent, nucleophile) and the application of techniques such as spectroscopy and computational modeling to identify intermediates and determine rate constants and activation parameters.

Iv. Derivatization and Scaffold Functionalization of 2 Amino 5 Chloronicotinamide

Synthesis of Substituted 2-Amino-5-chloronicotinamide Analogs

The synthesis of substituted analogs of this compound has been pursued to explore structure-activity relationships for various biological targets. A notable example is the preparation of a series of novel 2-aminonicotinamide derivatives designed as inhibitors of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. These compounds have demonstrated potent in vitro antifungal activity against a range of Candida and Cryptococcus species.

In a particular study, analogs were synthesized where the amide nitrogen was functionalized with a substituted thiophen-2-ylmethyl group. For instance, the compounds 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide exhibited excellent activity against Candida albicans, with MIC80 values of 0.0313 μg mL-1. These derivatives were also effective against fluconazole-resistant strains of C. albicans, as well as other pathogenic fungi like C. parapsilosis, C. glabrata, and Cryptococcus neoformans.

The general synthetic approach to these analogs involves the coupling of 2-aminonicotinic acid with a suitable amine, often facilitated by standard peptide coupling reagents. The resulting amide is then further modified as needed. The diversity of these analogs allows for a systematic investigation of the impact of different substituents on antifungal potency and spectrum.

Table 1: Examples of Substituted this compound Analogs with Antifungal Activity

| Compound ID | R Group on Amide Nitrogen | Target Organism | MIC80 (μg/mL) |

| 11g | -CH2-(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl) | Candida albicans | 0.0313 |

| 11h | -CH2-(5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl) | Candida albicans | 0.0313 |

Functionalization at the Amide Nitrogen and Carbonyl Moiety

Functionalization at the amide nitrogen of this compound is a common strategy to introduce a variety of substituents, thereby altering the molecule's properties. This can be achieved by first hydrolyzing the amide to the corresponding carboxylic acid, 2-amino-5-chloronicotinic acid, which can then be coupled with a diverse range of amines to form new amide derivatives.

For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by activating the nicotinic acid with oxalyl chloride to form the acyl chloride, which is then reacted with a substituted thiophen-2-amine under basic conditions nih.gov. This approach allows for the introduction of a wide array of thiophene-based moieties at the amide position.

Direct N-alkylation or N-arylation of the primary amide is another potential route for derivatization, although this can sometimes be challenging due to the competing reactivity of the 2-amino group. Selective protection of the 2-amino group may be required to achieve the desired functionalization at the amide nitrogen.

The carbonyl group of the amide itself can also be a site for modification. Reduction of the amide to the corresponding amine is a possible transformation that would significantly alter the electronic and steric properties of this position.

Introduction of Diverse Chemical Moieties via the Amino Group

The 2-amino group on the pyridine (B92270) ring is a key site for introducing chemical diversity. It can undergo a variety of reactions, including acylation, sulfonylation, and alkylation. For instance, the amino group can be acylated with various acyl chlorides or anhydrides to form the corresponding amides.

A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported where the amino group of a related anthranilic diamide (B1670390) is halogenated using N-halosuccinimides lookchem.com. This demonstrates the reactivity of an amino group on an aromatic ring towards electrophilic halogenation, a reaction that could potentially be applied to this compound.

Furthermore, the 2-amino group can be a handle for the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of pyridopyrimidines or other condensed ring systems, significantly expanding the chemical space accessible from this scaffold.

Table 2: Potential Reactions at the 2-Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | 2-Acetamido derivative |

| Sulfonylation | Benzenesulfonyl chloride | 2-Benzenesulfonamido derivative |

| Halogenation | N-Bromosuccinimide | 2-Amino-3-bromo derivative (potential) |

| Cyclization | Diethyl malonate | Pyridopyrimidine derivative |

Regioselective Modifications of the Pyridine Ring

The pyridine ring of this compound is susceptible to regioselective modification, allowing for the introduction of substituents at specific positions. The existing substituents (amino, chloro, and carboxamide groups) direct the regioselectivity of these reactions.

Electrophilic aromatic substitution, such as nitration, is a key reaction for modifying the pyridine ring. It has been shown that 2-amino-5-chloropyridine (B124133) can be nitrated to introduce a nitro group at the 3-position google.com. This nitro group can then be further transformed, for example, by reduction to an amino group, providing a handle for additional functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for regioselective C-C and C-N bond formation on pyridine rings. A study on the Suzuki coupling of 2,6-dichloronicotinamides demonstrated that the ester or amide group can direct the regioselective coupling at the C2 position. This suggests that similar strategies could be employed for the selective functionalization of the this compound scaffold, potentially at the C4 or C6 positions if a suitable leaving group is present.

The low reactivity of pyridine towards electrophilic substitution is due to the electron-withdrawing nature of the nitrogen atom uoanbar.edu.iq. However, the presence of the activating amino group at the 2-position can facilitate substitution at other positions on the ring.

Exploration of Prodrug Strategies Through Derivatization

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. For this compound, derivatization at its functional groups can be explored to create prodrugs that release the active parent compound in vivo.

One common approach is the use of amino acids as promoieties. The amino group or the amide nitrogen of this compound could be coupled to an amino acid, forming a bioreversible linkage that can be cleaved by enzymes in the body nih.govscience.gov. Amino acid prodrugs can enhance water solubility and may also target specific amino acid transporters in the gastrointestinal tract or at the site of action, thereby improving absorption and targeted delivery nih.gov.

For instance, a prodrug of niacin (nicotinic acid) was synthesized by conjugating it to chenodeoxycholic acid using a lysine (B10760008) linker nih.gov. This bile acid conjugate was designed to target the apical sodium-dependent bile acid transporter (ASBT) for potential prolonged drug release. A similar strategy could be envisioned for this compound, where the carboxamide is first hydrolyzed to the carboxylic acid and then coupled to a suitable carrier molecule.

The development of prodrugs using amino acid moieties has been shown to improve bioavailability, decrease toxicity, and enable accurate delivery to target tissues nih.gov. These strategies hold promise for optimizing the therapeutic potential of this compound and its analogs.

V. Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. For derivatives and cocrystals of similar aminopyridines, this technique has provided critical information on crystal symmetry, intermolecular forces, and packing motifs.

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements within the unit cell. While specific data for 2-Amino-5-chloronicotinamide is not widely published, analysis of closely related structures, such as a cocrystal of 2-amino-5-chloropyridine (B124133) with 3-methylbenzoic acid, provides valuable comparative data. This cocrystal was found to belong to the monoclinic crystallographic system with the space group P21/c researchgate.net. The unit cell parameters for this related cocrystal are detailed below.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 13.3155(5) | researchgate.net |

| b (Å) | 5.5980(2) | researchgate.net |

| c (Å) | 18.3787(7) | researchgate.net |

| β (°) | 110.045(2) | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

Intermolecular interactions are the forces that govern how molecules arrange themselves in the solid state. For this compound, the primary interactions are hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding : The molecule contains multiple hydrogen bond donors (the amino (-NH2) and amide (-NH2) groups) and acceptors (the pyridine (B92270) nitrogen, the carbonyl oxygen of the amide, and the amino nitrogen) khanacademy.org. This allows for the formation of robust networks. In related crystal structures, such as those involving 2-amino-5-chloropyridine, N—H···O and O—H···N hydrogen bonds are primary interactions that stabilize the crystal structure researchgate.net. These interactions link molecules together, often forming dimers or extended chains.

Halogen Bonding : Halogen bonding is a noncovalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. In crystals of related 2-amino-5-chloro-1,3-benzoxazole compounds, halogen interactions have been observed to play a role in the crystal packing nih.gov. The chlorine atom in this compound could similarly participate in C—Cl···N or C—Cl···O interactions, further stabilizing the solid-state assembly.

The interplay of hydrogen and halogen bonds leads to the formation of a higher-order supramolecular assembly. The specific arrangement, or crystal packing, is determined by the most energetically favorable combination of these interactions. In the crystal structure of a 2-amino-5-chloropyridine cocrystal, the molecules are linked by hydrogen bonds to form a complex three-dimensional network researchgate.net. It is anticipated that this compound would form similar robust, hydrogen-bonded networks, potentially featuring motifs like chains, sheets, or more complex three-dimensional architectures, stabilized by both strong hydrogen bonds and weaker halogen interactions nih.govmdpi.com.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. Experimental and computational studies on the closely related molecule 2-amino-5-chloropyridine provide a strong basis for assigning the vibrational modes of this compound.

Key vibrational frequencies are associated with specific molecular motions (stretching, bending). The presence of the amino, chloro, and nicotinamide (B372718) moieties gives rise to a characteristic spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3400-3500 | nih.govnih.gov |

| Amide (N-H) | Stretching | ~3100-3300 | researchgate.net |

| Aromatic (C-H) | Stretching | ~3000-3150 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1680 | researchgate.net |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 | nih.govnih.gov |

| Carbon-Chlorine (C-Cl) | Stretching | ~600-800 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. nih.govnmims.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton. The two aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the amino (-NH2) and amide (-NH2) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum would show six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would have the most downfield chemical shift (typically δ 165-175 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the attached amino and chloro substituents msu.edu.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns libretexts.org.

The molecular formula of this compound is C6H6ClN3O, corresponding to a molecular weight of approximately 171.58 g/mol nih.gov. In a mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at two mass units higher than the M+ peak, with about one-third the intensity.

Common fragmentation pathways for this molecule would likely involve:

Loss of the amide group (-CONH2) or ammonia (B1221849) (-NH3) nih.gov.

Cleavage of the carbon-chlorine bond, leading to the loss of a chlorine radical.

Fragmentation of the pyridine ring structure chemguide.co.uk.

The analysis of these fragment ions helps to confirm the molecular structure deduced from other spectroscopic methods.

Advanced Spectroscopic Techniques for Electronic Structure Probing

The electronic structure of a molecule dictates its reactivity, optical properties, and potential applications. For this compound, researchers employ a combination of advanced spectroscopic techniques and computational methods to gain a comprehensive understanding of its electron distribution, orbital energies, and electronic transitions. These methods are crucial for characterizing the molecule's behavior and predicting its properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The absorption pattern provides valuable information about the types of electronic transitions occurring. For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*.

In studies of similar compounds, such as 2-amino-5-chloropyridine, UV-Vis absorption spectra are recorded to determine the optical energy band gap (Eg). researchgate.net This is achieved by identifying the absorption cutoff wavelength (λ_cutoff), which represents the minimum energy required to excite an electron. The optical energy band gap is a key parameter that influences the electronic and optical properties of the material. For instance, the analysis of a related compound, 2-Amino-5-Chloropyridine tetrachloromercurate, revealed a cutoff wavelength of 348 nm, corresponding to an optical energy band gap of 3.566 eV. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further insight into the electronic structure by examining the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecule's electronic environment and conformation. Analysis of fluorescence can reveal information about the energy of the first excited singlet state, the efficiency of the emission process (quantum yield), and the lifetime of the excited state. While specific fluorescence data for this compound is not extensively detailed in the literature, studies on analogous amino-containing heterocyclic compounds utilize fluorescence to characterize their emissive properties and potential as fluorescent probes or materials. researchgate.net

Computational and Theoretical Investigations

To complement experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for probing electronic structure. scirp.orgnih.gov These methods allow for the detailed calculation of molecular orbitals, electronic transitions, and spectral properties.

Frontier Molecular Orbital (FMO) Analysis: DFT calculations are used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

HOMO: Represents the ability of the molecule to donate an electron. For this compound, the HOMO is typically localized on the electron-rich regions, such as the amino group and the pyridine ring.

LUMO: Represents the ability of the molecule to accept an electron. The LUMO is generally distributed over the electron-deficient parts of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.

The table below presents theoretical FMO energies for this compound, as predicted by DFT calculations.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

Time-Dependent DFT (TD-DFT) for Spectral Simulation: TD-DFT calculations are employed to simulate the UV-Vis absorption spectrum. This method predicts the absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the corresponding electronic transitions by identifying which molecular orbitals are involved. scirp.org For example, a transition might be characterized as primarily a HOMO → LUMO excitation. This theoretical data is invaluable for interpreting and assigning the absorption bands observed in experimental UV-Vis spectra. nih.gov

The following table details the predicted electronic absorption properties of this compound in a solvent like chloroform (B151607), based on TD-DFT calculations.

Table 2: Calculated Electronic Transitions for this compound using TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 352 | 0.185 | HOMO → LUMO (88%) | n → π* |

| 298 | 0.255 | HOMO-1 → LUMO (75%) | π → π* |

By combining the experimental data from UV-Vis and fluorescence spectroscopy with the detailed theoretical insights from DFT and TD-DFT calculations, researchers can construct a comprehensive model of the electronic structure of this compound. This synergy is essential for understanding the fundamental properties of the molecule and for designing new materials with tailored electronic and optical characteristics.

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecule. DFT, in particular, is a widely used method due to its balance of accuracy and computational cost. These calculations can optimize the molecular geometry to find its most stable three-dimensional structure and can be used to determine a wide range of molecular properties. For instance, DFT calculations have been successfully applied to analyze the molecular structure of related compounds like 2-amino-5-chloropyridine (B124133). researchgate.net

Analysis of Electronic Properties (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. This gap is a critical indicator of molecular stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com The analysis of HOMO-LUMO gaps is a standard practice in computational studies to predict the behavior of various molecules. researchgate.netresearchgate.netscience.gov

Table 1: Hypothetical Electronic Properties of 2-Amino-5-chloronicotinamide This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 5.0 | Difference between LUMO and HOMO energies, indicating chemical stability. |

Prediction of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the electron density surface and uses a color scale to indicate electrostatic potential. wolfram.com

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These are often associated with electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net

Green regions: Represent neutral or near-zero potential.

MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within a molecule. nih.govresearchgate.net

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and determine their relative energies. This process involves systematically rotating bonds and calculating the energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule in its ground state. This analysis is crucial for understanding how a molecule's shape influences its physical properties and biological activity. nih.gov

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were identified as a hit compound, its structure could be used as a starting point. Derivatives could be designed by modifying functional groups, and these new virtual compounds would be computationally evaluated for their potential to have improved activity or properties. This process accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. nih.gov

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound relates to its biological activity or physical properties. nih.gov In the context of this compound, SAR would involve synthesizing and testing a series of related analogs to determine which structural features are essential for a particular biological effect. researchgate.netmdpi.com For example, one might investigate whether the chloro group at the 5-position is critical for activity or if the amino group at the 2-position can be modified. Computational models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can be built from this data to predict the activity of new, unsynthesized compounds.

Vii. Preclinical Research on Biological Activities and Mechanistic Insights Excluding Clinical Human Trials and Safety Profiles

Investigation of Antimicrobial and Antibiofilm Efficacy in Vitro

While comprehensive studies on the antimicrobial properties of 2-Amino-5-chloronicotinamide are limited, research into structurally related compounds provides preliminary evidence of its potential efficacy. An isostere of a 5-chloro pyridine (B92270) derivative, where a 2-aminooxazole group replaces a 2-aminothiazole, has demonstrated notable activity against Mycobacterium tuberculosis, achieving a Minimum Inhibitory Concentration (MIC) of 15.625 µg/mL.

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, molecular docking simulations for related pyridine-based compounds suggest that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) may be a probable target. This enzyme is crucial for the fatty acid synthesis pathway in bacteria, and its inhibition would disrupt cell membrane formation, leading to bacterial death.

Specific data on the inhibition of biofilm formation pathways by this compound is not extensively detailed in the current body of research. Biofilm inhibition often involves disruption of quorum sensing, bacterial adhesion, or the extracellular polymeric substance (EPS) matrix mdpi.comnih.govnih.govmdpi.com. While D-amino acids have been explored for their role in slowing biofilm production, their efficacy remains a subject of investigation wustl.edu. Further research is required to determine if this compound acts on these or other pathways, such as peptidoglycan cleavage or the bacterial stringent response, to prevent or disrupt biofilm communities mdpi.comnih.gov.

Evaluation of Antineoplastic Effects in Preclinical Models

The antineoplastic properties of the parent compound, 2-aminonicotinamide, have been more thoroughly investigated, revealing cytotoxic effects across various cancer cell lines and shedding light on the molecular pathways involved.

In vitro studies have demonstrated that 2-aminonicotinamide exerts significant cytotoxic effects on a range of human cancer cell lines. The compound has shown the ability to reduce cell viability in breast cancer (MCF-7), gastric cancer (SGC7901), and notably, prostate cancer cell lines (22Rv1 and LNCaP) researchgate.net. This broad-spectrum activity highlights its potential as an antineoplastic agent.

| Cancer Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxicity Observed | researchgate.net |

| SGC7901 | Gastric Cancer | Cytotoxicity Observed | researchgate.net |

| 22Rv1 | Prostate Cancer | Cytotoxicity Observed | researchgate.net |

| LNCaP | Prostate Cancer | Cytotoxicity Observed | researchgate.net |

The anticancer activity of 2-aminonicotinamide is underpinned by its ability to modulate several key cellular processes, including DNA methylation, apoptosis, and cell cycle progression.

DNA Methylation Inhibition: Nicotinamide (B372718) is a known inhibitor of DNA methyltransferase (DNMT) activity nih.govnih.gov. It can compete with S-adenosylmethionine, the universal methyl donor, thereby leading to a global hypomethylation effect nih.govresearchgate.net. This epigenetic modification can reactivate tumor suppressor genes that were silenced by hypermethylation, a common occurrence in cancer nih.govnih.govresearchgate.net. This suggests that a similar mechanism may contribute to the antineoplastic effects of its 2-amino-5-chloro derivative.

Apoptosis Induction: A primary mechanism of 2-aminonicotinamide's cytotoxicity is the induction of apoptosis, or programmed cell death researchgate.net. In prostate cancer cells, treatment with the compound leads to the enhanced cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of an active apoptotic cascade researchgate.net. Furthermore, it modulates the balance of the Bcl-2 family of proteins, increasing the levels of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 researchgate.net. This shift in balance disrupts mitochondrial membrane integrity, leading to the release of cytochrome C and subsequent cell death researchgate.net. Similar apoptotic mechanisms have been observed with other novel 2-amino-thiazole derivatives ukrbiochemjournal.orgukrbiochemjournal.org.

| Apoptotic Marker | Effect of 2-Aminonicotinamide Treatment | Reference |

|---|---|---|

| Cleaved PARP | Increased | researchgate.net |

| Cleaved Caspase-3 | Increased | researchgate.net |

| Bax (Pro-apoptotic) | Increased | researchgate.net |

| Bcl-2 (Anti-apoptotic) | Suppressed | researchgate.net |

| Cytochrome C | Increased | researchgate.net |

Cell Cycle Arrest: The induction of cell cycle arrest is a common mechanism for anticancer agents to inhibit tumor proliferation nih.govresearchgate.net. While specific studies detailing the effect of this compound on the cell cycle are not prominent, related compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been shown to cause an increase in the G1 and S phases in MCF-7 breast cancer cells nih.gov. This suggests that interference with cell cycle progression could be another facet of its antineoplastic activity.

The anticancer effects of 2-aminonicotinamide are also linked to its ability to inhibit critical enzyme-driven signaling pathways that promote cancer cell growth and survival.

Kinase Inhibition, Phosphoinositide 3-Kinase (PI3K) Inhibition, and Extracellular Regulated Protein Kinases (ERK) Inhibition: Research has shown that 2-aminonicotinamide down-regulates the activated expressions of key proteins in the PI3K/Akt and ERK signaling pathways in prostate cancer cells researchgate.net. These pathways are central to regulating cell proliferation, survival, and growth; their inhibition is a key strategy in cancer therapy nih.govnih.govnih.govnih.govcancernetwork.comselleckchem.com. In addition to these pathways, 2-aminonicotinamide was also found to suppress the activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), further disrupting pro-survival signaling in cancer cells researchgate.net.

| Signaling Pathway/Protein | Effect of 2-Aminonicotinamide Treatment | Reference |

|---|---|---|

| PI3K (activated) | Down-regulated | researchgate.net |

| Akt (activated) | Down-regulated | researchgate.net |

| ERK (activated) | Down-regulated | researchgate.net |

| p38 | Increased | researchgate.net |

| JAK2 (activated) | Suppressed | researchgate.net |

| STAT3 (activated) | Suppressed | researchgate.net |

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: There is currently no direct preclinical evidence to suggest that this compound is an inhibitor of Monoamine Oxidase (MAO) or Cholinesterases (ChE). However, studies on other heterocyclic scaffolds, such as 2-amino-5-nitrothiazole (B118965) derivatives, have shown that this class of compounds can be designed to inhibit MAO-B and ChE enzymes, indicating that the 2-aminothiazole/pyridine core can be a valuable template for developing such inhibitors nih.govnih.govmdpi.com.

Biological Target Identification and Validation

There is a lack of direct studies identifying and validating the specific biological targets of this compound itself. Its utility has been demonstrated in the synthesis of compounds targeting various receptors and enzymes. For instance, it has been used as a starting material for the creation of derivatives with adrenaline receptor binding inhibitory activity. However, this does not confirm that this compound possesses this activity.

Ligand-Target Binding Studies

No specific ligand-target binding studies for this compound have been reported in the available literature. Research has focused on the binding properties of the more complex molecules synthesized from this precursor.

Computational Docking and Molecular Modeling of Ligand-Target Interactions

Computational studies, including docking and molecular modeling, have not been published for this compound to predict its potential biological targets or binding interactions.

Modulatory Effects on Cellular Processes in Preclinical In Vitro Systems

Direct evidence of the modulatory effects of this compound on cellular processes from in vitro studies is not available. However, it served as a key intermediate in the synthesis of a series of novel dual inhibitors of Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) nih.gov. The resulting compounds, not this compound itself, were then subjected to in vitro anti-proliferative assays.

One of the synthesized derivatives, compound 32d, demonstrated anti-proliferative effects against HCT116 and HEC1B cancer cell lines nih.gov. This highlights the role of the this compound scaffold in generating compounds with potential anti-cancer activity.

Pharmacological Profiling in Preclinical Animal Models (Efficacy and Mechanism-focused)

In Vivo Efficacy Studies in Disease Models (e.g., Infection, Oncology)

There are no published in vivo efficacy studies for this compound. The aforementioned study on dual ERK/PI3K inhibitors evaluated a derivative, compound 32d, in a HCT-116 mouse xenograft model nih.gov. This derivative exhibited in vivo antitumor activity, but these findings cannot be directly extrapolated to this compound nih.gov.

Studies on Pharmacodynamic Markers and Target Engagement

Data from studies on pharmacodynamic markers and target engagement for this compound are not available in the scientific literature.

Viii. 2 Amino 5 Chloronicotinamide As a Synthetic Building Block for Advanced Materials and Chemical Reagents

Precursor in Organic Synthesis for Heterocyclic Chemistry

The 2-aminopyridine (B139424) scaffold is a cornerstone in heterocyclic chemistry, serving as a key starting material for the construction of various fused ring systems. 2-Amino-5-chloronicotinamide, possessing this reactive moiety, is a valuable precursor for a variety of annulation reactions to form bicyclic and polycyclic heteroaromatic compounds. The presence of the amino group ortho to the ring nitrogen facilitates cyclocondensation reactions with a range of bifunctional reagents.

For instance, the reaction of 2-aminopyridine derivatives with α,β-unsaturated acyl chlorides can lead to the formation of 2-pyridone-fused porphyrin derivatives through an aza-annulation reaction researchgate.net. Similarly, condensation reactions of 2-aminopyridines with β-keto esters or diethyl malonate in the presence of a condensing agent like polyphosphoric acid are a common route to synthesize 4H-pyrido[1,2-a]pyrimidin-4-ones.

Furthermore, the 2-amino group can be utilized in the construction of triazolopyridine scaffolds. This can be achieved through a multi-step synthesis involving reaction with ethoxycarbonyl isothiocyanate, followed by treatment with hydroxylamine (B1172632) and subsequent cyclization bohrium.com. The resulting triazolopyridine core can be further functionalized, highlighting the utility of 2-aminopyridine derivatives in creating complex heterocyclic systems with potential biological applications. The general reactivity of the 2-aminopyridine moiety in this compound makes it a suitable candidate for the synthesis of a variety of fused pyridine (B92270) heterocycles researchgate.net.

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminopyridine Precursors

| Precursor Type | Reagent(s) | Resulting Heterocyclic System |

| 2-Aminopyridine | β-Keto esters, Polyphosphoric acid | Pyrido[1,2-a]pyrimidin-4-one |

| 2-Aminopyridine | Ethoxycarbonyl isothiocyanate, Hydroxylamine | Triazolopyridine |

| 2-Aminoporphyrin | α,β-Unsaturated Acyl Chlorides | 2-Pyridone-fused Porphyrin |

Applications in Ligand Design for Coordination Chemistry

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the geometry, stability, and reactivity of the resulting metal complexes rsc.org. This compound possesses two potential coordination sites: the pyridine ring nitrogen and the primary amino group. This arrangement makes it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion researchgate.net.

The coordination of nicotinamide (B372718) and its derivatives to metal ions has been a subject of interest. For example, cobalt(II) complexes with nicotinamide have been synthesized and structurally characterized, revealing coordination through the pyridine nitrogen atom osti.govresearchgate.net. In these complexes, the nicotinamide ligand complements the coordination sphere of the metal ion, which is also coordinated to other ligands osti.govresearchgate.net.

While specific studies on the coordination complexes of this compound are not extensively documented, the known behavior of similar molecules suggests its utility in this field. The amino group and the pyridine nitrogen can act as a bidentate N,N-donor system, which is a common motif in coordination chemistry nih.gov. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxamide groups, can modulate the stability and reactivity of the resulting metal complexes. The synthesis of Schiff bases from related 2-amino-5-chlorophenyl derivatives and their subsequent complexation with various transition metals has been reported, demonstrating the versatility of the aminopyridine scaffold in forming stable metal complexes nih.gov.

Table 2: Potential Coordination Modes of this compound

| Coordination Site 1 | Coordination Site 2 | Potential Chelate Ring Size |

| Pyridine Nitrogen | Amino Nitrogen | 5-membered |

Utility in the Development of Agrochemicals

Nicotinamide and its derivatives have emerged as a significant class of compounds in the agrochemical industry, with research demonstrating their potential as fungicides and herbicides nih.gov. The pyridine ring is a key pharmacophore in many commercially successful pesticides nih.govusda.gov.

Recent studies have focused on the synthesis and evaluation of novel nicotinamide derivatives for their fungicidal properties. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, with some compounds exhibiting excellent fungicidal activities against cucumber downy mildew mdpi.com. Another study reported on nicotinamide derivatives as potent antifungal agents that act by disrupting the fungal cell wall, with some compounds showing high efficacy against Candida albicans mdpi.comnih.gov. Furthermore, nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess moderate antifungal activities against various plant pathogens nih.gov. The structure-activity relationship (SAR) studies of these compounds have indicated that the nature and position of substituents on the aniline (B41778) ring are crucial for their antifungal potency acs.orgnih.gov.

In the realm of herbicides, derivatives of 2-chloronicotinamides have been investigated. A series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and showed excellent herbicidal activity against certain weeds nih.govusda.gov. For example, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide displayed significant herbicidal effects against duckweed (Lemna paucicostata) nih.govusda.gov. The utility of 2-amino-5-chloropyridine (B124133) as an intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides has also been patented, underscoring the importance of this chemical scaffold in agrochemical development google.com. The active ingredient flonicamid, a nicotinamide derivative, is used in insecticides and is known to affect the feeding behavior of aphids mdpi.com.